molecular formula C10H10Cl2N2S B1351092 [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride CAS No. 690632-35-0

[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride

Cat. No. B1351092
M. Wt: 261.17 g/mol
InChI Key: PNBZPHKDYJHRSP-UHFFFAOYSA-N
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Description

“[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride” is a chemical compound with the CAS Number: 1208832-14-71. It has a molecular weight of 261.171. The compound is typically in the form of a solid1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride”.



Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9ClN2S.ClH/c11-8-3-1-7 (2-4-8)9-6-14-10 (5-12)13-9;/h1-4,6H,5,12H2;1H1. This indicates the molecular structure of the compound.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride”.



Physical And Chemical Properties Analysis

The compound is a solid1. The SMILES string for this compound is NCC1=CSC (C2=CC=C (Cl)C=C2)=N1.Cl1, which represents the structural formula of the compound.


Scientific Research Applications

Environmental Implications of Chlorophenyl Compounds

Pharmacological Research and Applications

  • Neuropharmacological Potential : Studies have identified the pharmacological significance of thiazole derivatives, such as chlormethiazole, which has been explored as a sedative agent and for its potential neuroprotective properties. Despite promising animal model results, clinical trials have had limited success, indicating a need for further research to bridge the gap between preclinical and clinical outcomes (Wilby & Hutchinson, 2006).

Synthesis and Structural Analysis

  • Synthetic Routes and Structural Insights : The synthesis and transformation of thiazolyl derivatives, including their chemical and biological properties, have been a focus of research. These studies explore methods for synthesizing 4-phosphorylated 1,3-azoles and their significant pharmacological activities, highlighting the chemical diversity and potential applications of these compounds (Abdurakhmanova et al., 2018).

Safety And Hazards

The compound has been classified as an Eye Irritant (category 2) and Skin Sensitizer (category 1)1. The safety information includes several precautionary statements such as P261, P280, P333+P313, P337+P313, and P362+P3641.


Future Directions

I couldn’t find specific information on the future directions for “[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride”.


Please note that the information provided is based on the data retrieved and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature or chemical databases.


properties

IUPAC Name

[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S.ClH/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10;/h1-4,6H,5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBZPHKDYJHRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383364
Record name [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride

CAS RN

690632-35-0
Record name [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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